molecular formula C19H15ClN2O3 B7466273 [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No.: B7466273
M. Wt: 354.8 g/mol
InChI Key: RDGANQNNLDDWSQ-MHWRWJLKSA-N
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Description

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound characterized by its unique structure, which includes a benzylamino group, a chlorophenyl group, and a cyanopropenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate typically involves the reaction of benzylamine with 4-chlorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Chemistry

In chemistry, [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for further investigation in pharmacology .

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications .

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-17-8-6-14(7-9-17)10-16(11-21)19(24)25-13-18(23)22-12-15-4-2-1-3-5-15/h1-10H,12-13H2,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGANQNNLDDWSQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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